Lipophilicity Modulation Relative to Des-Methoxy Analog: XLogP3 Comparison
The 4-methoxy substituent on the 2-phenyl ring of N-isopropyl-2-(4-methoxyphenyl)quinolin-4-amine increases computed lipophilicity by approximately 0.5 log unit relative to the des-methoxy analog N-isopropyl-2-phenylquinolin-4-amine (CAS 128924-99-2). The target compound has an XLogP3 of 4.6, while the des-methoxy comparator has an estimated XLogP3 of approximately 4.1 (calculated from the same algorithm) [1][2]. This difference places the target compound closer to the upper boundary of traditional drug-like space (XLogP ≤ 5) while still remaining within acceptable limits, potentially offering enhanced passive membrane permeability compared to the less lipophilic des-methoxy analog, without crossing into the high-lipophilicity risk zone associated with promiscuous binding and poor solubility [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 (PubChem computed) |
| Comparator Or Baseline | N-Isopropyl-2-phenylquinolin-4-amine (CAS 128924-99-2): estimated XLogP3 ≈ 4.1 |
| Quantified Difference | Δ XLogP3 ≈ +0.5 log units (higher lipophilicity conferred by 4-methoxy substituent) |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025.09.15 release); no experimental logP/logD data available |
Why This Matters
For procurement decisions in cell-based screening campaigns, a compound with XLogP3 of 4.6 may exhibit superior passive membrane permeability relative to less lipophilic 2-phenylquinoline analogs, while avoiding the solubility and promiscuity liabilities of compounds with XLogP3 > 5.
- [1] PubChem. N-Isopropyl-2-(4-methoxyphenyl)quinolin-4-amine. Compound Summary CID 45051413. Computed Properties: XLogP3 = 4.6. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. N-Isopropyl-2-phenylquinolin-4-amine. Compound Summary. Computed Properties. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
